molecular formula C12H18O2 B3048375 6-phenoxyhexan-1-ol CAS No. 16654-54-9

6-phenoxyhexan-1-ol

Cat. No.: B3048375
CAS No.: 16654-54-9
M. Wt: 194.27 g/mol
InChI Key: KGAAHYOKTFZJFD-UHFFFAOYSA-N
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Description

6-Phenoxyhexan-1-ol (hypothetical structure: HO-(CH₂)₅-O-C₆H₅) is a primary alcohol featuring a phenoxy group at the sixth carbon of a hexanol chain. Such compounds are often intermediates in organic synthesis, with applications in pharmaceuticals, polymers, and surfactants. This article compares this compound with analogs like 6-phenylhexan-1-ol, hexan-1-ol, and halogenated or unsaturated derivatives, focusing on molecular properties, toxicity, and reactivity.

Properties

IUPAC Name

6-phenoxyhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAAHYOKTFZJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60485192
Record name 1-Hexanol, 6-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16654-54-9
Record name 1-Hexanol, 6-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

6-Phenoxyhexan-1-ol can be synthesized through the reaction of phenol and 1-hexanol in the presence of an acid catalyst. The reaction is typically carried out under reflux with constant stirring, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Phenoxyhexan-1-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular differences:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
6-Phenoxyhexan-1-ol* C₁₂H₁₈O₂ ~194 (calculated) -OH, phenoxy ether Bulky phenoxy group reduces volatility and enhances hydrophobicity.
6-Phenylhexan-1-ol C₁₂H₁₈O 178.28 -OH, phenyl Phenyl substituent increases aromaticity; lower polarity than phenoxy.
Hexan-1-ol C₆H₁₄O 102.18 -OH Simple primary alcohol; high volatility and flammability.
6-Chlorohexan-1-ol C₆H₁₃ClO 136.62 -OH, -Cl Chlorine atom increases electronegativity and potential toxicity.
5-Hexen-1-ol C₆H₁₂O 100.16 -OH, alkene Unsaturation lowers boiling point and enhances reactivity in additions.
5-(Octyloxy)-6-phenyl-hexan-1-ol C₂₀H₃₄O₂ 306.48 -OH, phenyl, octyloxy ether Long alkoxy chain increases hydrophobicity; potential surfactant use.

*Note: Specific data for this compound is inferred from structural analogs.

Biological Activity

6-Phenoxyhexan-1-ol is a compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound is characterized by a phenoxy group attached to a hexan-1-ol chain. The synthesis typically involves nucleophilic substitution reactions, where phenolic compounds react with halogenated alkanes. For instance, one method involves the reaction of 4-phenylazophenol with 6-chloro-1-hexanol in the presence of potassium carbonate in DMF, leading to the desired product with a yield of approximately 51.9% .

Antimicrobial Properties

Research indicates that phenoxy compounds, including this compound, exhibit significant antimicrobial activity. In particular, studies have shown effectiveness against various microorganisms such as Escherichia coli and Staphylococcus aureus at higher concentrations . The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Cytotoxicity and Oxidative Stress

In vitro studies have demonstrated that this compound can induce oxidative stress in certain cell lines. For example, exposure to this compound has been linked to increased levels of malondialdehyde (a marker of lipid peroxidation) and decreased glutathione levels, suggesting a potential cytotoxic effect . The compound's ability to alter the mitotic index and increase chromosomal abnormalities further supports its cytotoxic profile.

Kinase Inhibition

Recent investigations into the kinase inhibitory activities of derivatives of this compound have revealed moderate inhibition against specific kinases such as sphingosine kinase 1 (SphK1). Compounds derived from this structure exhibited around 30% inhibition at a concentration of 10 µM, indicating potential applications in cancer therapeutics .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of phenoxyethanol derivatives showed that compounds similar to this compound were effective against a range of pathogens. The results indicated that increasing the concentration led to enhanced antimicrobial activity, which could be beneficial for developing new antiseptic formulations .

Case Study: Cytotoxic Effects on Cell Lines

Another significant study evaluated the cytotoxic effects of various phenoxy compounds, including this compound, on human cancer cell lines. The findings revealed that treatment with these compounds resulted in reduced cell viability and increased apoptotic markers, suggesting their potential use in targeted cancer therapies .

Data Summary

Activity Concentration Effect
AntimicrobialHighEffective against E. coli, S. aureus
CytotoxicityVariesIncreased oxidative stress markers
Kinase Inhibition10 µM~30% inhibition on SphK1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.